

# Spectroscopic Characterization of 2-Ethoxyethyl Acrylate Monomer: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethoxyethyl acrylate

Cat. No.: B085583

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Ethoxyethyl acrylate** (2-EEA), a monomer of significant interest in polymer chemistry and materials science. The document outlines the fundamental spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), crucial for the identification, purity assessment, and structural elucidation of this compound. Detailed experimental protocols and visual workflows are provided to facilitate the replication of these characterization methods in a laboratory setting.

## Chemical Structure and Properties

**2-Ethoxyethyl acrylate** is an organic compound with the chemical formula  $C_7H_{12}O_3$  and a molecular weight of 144.17 g/mol. [1][2] It is a colorless liquid utilized in the synthesis of various polymers and copolymers. [1]

Synonyms: 2-Ethoxyethyl 2-propenoate, Ethylene glycol monoethyl ether acrylate [1] CAS Number: 106-74-1 [1][2]

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-Ethoxyethyl acrylate**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Ethoxyethyl acrylate** provide detailed information about the chemical environment of each proton and carbon atom.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Ethoxyethyl Acrylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.40	dd	1H	=CH <sub>2</sub> (trans to C=O)
6.12	dd	1H	-CH=
5.85	dd	1H	=CH <sub>2</sub> (cis to C=O)
4.25	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.65	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.52	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.20	t	3H	-CH <sub>3</sub>

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based on solvent and instrument parameters.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Ethoxyethyl Acrylate**

Chemical Shift ( $\delta$ ) ppm	Assignment
166.2	C=O
130.8	=CH <sub>2</sub>
128.5	-CH=
68.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
66.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
63.8	-O-CH <sub>2</sub> -CH <sub>3</sub>
15.1	-CH <sub>3</sub>

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based on solvent and instrument parameters.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **2-Ethoxyethyl acrylate** is characterized by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the acrylate moiety, as well as the ether linkages.

Table 3: FTIR Spectroscopic Data for **2-Ethoxyethyl Acrylate**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~2970	C-H stretch (aliphatic)
~1725	C=O stretch (ester)
~1635	C=C stretch (alkene)
~1405	=CH <sub>2</sub> scissoring
~1190	C-O stretch (ester)
~1120	C-O-C stretch (ether)
~810	=CH <sub>2</sub> wagging

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., neat liquid, solution).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **2-Ethoxyethyl acrylate**, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for **2-Ethoxyethyl Acrylate**

m/z	Putative Fragment
144	[M] <sup>+</sup> (Molecular Ion)
99	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
73	[M - COOCH <sub>2</sub> CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
55	[CH <sub>2</sub> =CH-C=O] <sup>+</sup>

Note: Fragmentation patterns can be complex and vary with ionization energy and instrument type. The listed fragments are common for acrylate esters.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **2-Ethoxyethyl acrylate**.

## NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Ethoxyethyl acrylate**.

Materials:

- **2-Ethoxyethyl acrylate** monomer
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS)
- NMR tubes (5 mm)

- Pipettes

Instrumentation:

- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of **2-Ethoxyethyl acrylate** in ~0.6 mL of  $\text{CDCl}_3$  containing 0.03% (v/v) TMS in a clean, dry NMR tube.
- Cap the NMR tube and invert it several times to ensure a homogeneous solution.
- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
- Process the  $^1\text{H}$  NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Process the  $^{13}\text{C}$  NMR spectrum similarly to the  $^1\text{H}$  spectrum, referencing the solvent peak of  $\text{CDCl}_3$  to 77.16 ppm.

## FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **2-Ethoxyethyl acrylate**.

Materials:

- **2-Ethoxyethyl acrylate** monomer
- Isopropanol or acetone for cleaning
- Lens tissue

**Instrumentation:**

- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

**Procedure:**

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.
- Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Place a small drop of **2-Ethoxyethyl acrylate** onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue.

## Mass Spectrometry

**Objective:** To determine the molecular weight and fragmentation pattern of **2-Ethoxyethyl acrylate** using Gas Chromatography-Mass Spectrometry (GC-MS).

**Materials:**

- **2-Ethoxyethyl acrylate** monomer
- Dichloromethane (DCM) or other suitable volatile solvent
- Vials for sample preparation

**Instrumentation:**

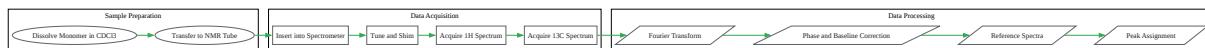
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

**Procedure:**

- Prepare a dilute solution of **2-Ethoxyethyl acrylate** (e.g., 100 ppm) in dichloromethane.
- Set up the GC-MS instrument with an appropriate capillary column (e.g., DB-5ms).
- Establish a suitable GC temperature program to ensure good separation, for example:
  - Initial temperature: 50 °C, hold for 1 minute.
  - Ramp: 10 °C/min to 250 °C.
  - Hold: 5 minutes at 250 °C.
- Set the MS parameters, including an EI ionization energy of 70 eV and a mass range of m/z 40-400.
- Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Acquire the data and analyze the resulting chromatogram to identify the peak corresponding to **2-Ethoxyethyl acrylate** and its mass spectrum.

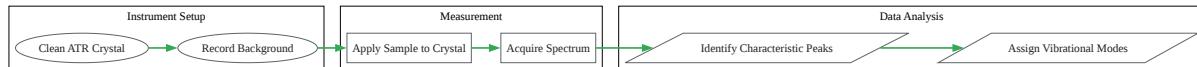
## Visual Workflows

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **2-Ethoxyethyl acrylate**.

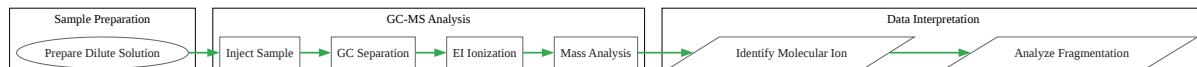


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Caption: NMR Spectroscopy Experimental Workflow.

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Caption: FTIR Spectroscopy Experimental Workflow.

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Caption: Mass Spectrometry Experimental Workflow.

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## References

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